molecular formula C9H15Br2N3 B2986804 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide CAS No. 2460751-17-9

2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide

Cat. No.: B2986804
CAS No.: 2460751-17-9
M. Wt: 325.048
InChI Key: VHYITFWSIQTVDF-UHFFFAOYSA-N
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Description

2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. It is known for its biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylpyrrole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry.

Properties

IUPAC Name

2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYITFWSIQTVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CNCC2=N1.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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